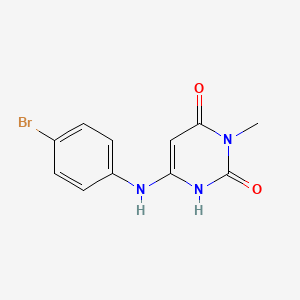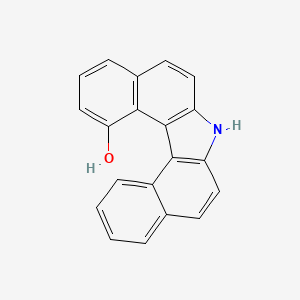
Heptadeca-1,4-diene-6,8-diyne-3,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is a polyacetylene compound known for its unique structure and bioactive properties. It is derived from natural sources, particularly from the roots of Panax stipuleanatus, a traditional Vietnamese herb. This compound has garnered attention due to its cytotoxic activity against various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,4-diene-6,8-diyne-3,10-diol typically involves the extraction from natural sources followed by purification. The roots of Panax stipuleanatus are extracted using solvents like hexane and ethyl acetate. The extract is then subjected to preparative high-performance liquid chromatography (HPLC) using a UV-Vis detector at 254 nm .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadeca-1,4-diene-6,8-diyne-3,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Heptadeca-1,4-diene-6,8-diyne-3,10-diol has several scientific research applications:
Chemistry: It serves as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Medicine: Its bioactive properties are being explored for therapeutic applications, particularly in oncology.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is unique due to its specific polyacetylene structure. Similar compounds include:
Falcarindiol: Another polyacetylene with anticancer properties.
Heptadeca-8-en-4,6-diyne-3,10-diol: A structurally related compound with similar bioactive properties.
These compounds share structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound.
Propriétés
| 113393-64-9 | |
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
heptadeca-1,4-dien-6,8-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,10,13,16-19H,2-3,5-7,11,14H2,1H3 |
Clé InChI |
AGUAJNZMSVMFLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C#CC#CC=CC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)

![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

